molecular formula C13H12N2O2S B14904924 n-(3-Carbamoylbenzyl)thiophene-2-carboxamide

n-(3-Carbamoylbenzyl)thiophene-2-carboxamide

Cat. No.: B14904924
M. Wt: 260.31 g/mol
InChI Key: WLUPUFLOSJYROY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(3-Carbamoylbenzyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

The synthesis of n-(3-Carbamoylbenzyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction between thiophene-2-carboxylic acid and 3-carbamoylbenzylamine under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality .

Chemical Reactions Analysis

n-(3-Carbamoylbenzyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiophene-2-carboxamide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene-2-sulfoxide or thiophene-2-sulfone, while substitution reactions can introduce functional groups such as halogens or nitro groups .

Scientific Research Applications

n-(3-Carbamoylbenzyl)thiophene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of n-(3-Carbamoylbenzyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives are known to modulate the activity of enzymes and receptors, leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

n-(3-Carbamoylbenzyl)thiophene-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other thiophene derivatives .

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

N-[(3-carbamoylphenyl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C13H12N2O2S/c14-12(16)10-4-1-3-9(7-10)8-15-13(17)11-5-2-6-18-11/h1-7H,8H2,(H2,14,16)(H,15,17)

InChI Key

WLUPUFLOSJYROY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)CNC(=O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.